1-(4-Fluoro-2-methylphenyl)propan-2-one

Description

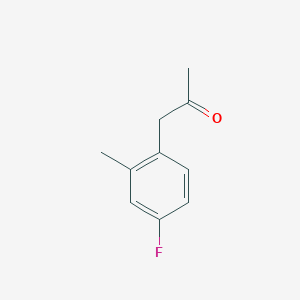

1-(4-Fluoro-2-methylphenyl)propan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . Its structure features a propan-2-one (acetone) backbone attached to a 4-fluoro-2-methylphenyl ring (SMILES: CC(=O)Cc1ccc(F)cc1C). The compound is of interest in synthetic organic chemistry and pharmaceutical intermediates due to the electronic and steric effects imparted by the fluorine and methyl substituents.

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(4-fluoro-2-methylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11FO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3 |

InChI Key |

FKDGLKZNTDMJJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Fluoro-2-methylphenyl)propan-2-one

General Synthetic Approach

The synthesis of this compound typically involves the introduction of the propan-2-one (acetyl) group onto a suitably substituted fluorotoluene derivative. The key step is often a Friedel-Crafts acylation reaction, where an acyl chloride or equivalent electrophile reacts with an aromatic ring under Lewis acid catalysis.

Specific Synthetic Routes

Friedel-Crafts Acylation of 4-Fluoro-2-methylbenzene

- Reagents : 4-fluoro-2-methylbenzene (starting aromatic compound), propanoyl chloride (or acetyl chloride), aluminum chloride (AlCl3) as Lewis acid catalyst.

- Conditions : Typically carried out under anhydrous conditions, at low temperatures to moderate temperatures (0–50 °C).

- Mechanism : The acyl chloride reacts with AlCl3 to form an acylium ion, which electrophilically attacks the aromatic ring at the position ortho or para to the methyl group, yielding the ketone after hydrolysis.

This method is widely used due to its straightforwardness and relatively high yields of aryl ketones.

Alternative Route via Weinreb Amide Intermediate

- Step 1 : Conversion of 4-fluoro-2-methylbenzoyl chloride to the corresponding Weinreb amide.

- Step 2 : Reduction of the Weinreb amide with diisobutylaluminum hydride (DIBAL-H) at low temperature (e.g., −40 °C) to afford the aldehyde intermediate.

- Step 3 : Reaction of the aldehyde with a suitable Grignard reagent (e.g., methylmagnesium bromide) to form a secondary alcohol.

- Step 4 : Oxidation of the secondary alcohol to the ketone this compound.

This multi-step route allows for greater control over substitution patterns and can be useful for synthesizing analogues or derivatives.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-fluoro-2-methylbenzene, propanoyl chloride | AlCl3, anhydrous, 0–50 °C | Simple, high yield | Requires strict anhydrous conditions, possible polyacylation |

| Weinreb Amide Route | 4-fluoro-2-methylbenzoyl chloride, N,O-dimethylhydroxylamine | DIBAL-H reduction, Grignard addition, oxidation | High selectivity, versatile | Multi-step, more time-consuming |

Research Discoveries and Analytical Data

Structural Confirmation and Purity Analysis

- Spectroscopic Techniques : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structure and purity of this compound.

- Chromatographic Methods : High-performance liquid chromatography (HPLC) or gas chromatography (GC) are employed for purity assessment and isolation of the product.

Recent Research Insights

- The use of Weinreb amide intermediates and Grignard reagents has been demonstrated in related compounds to afford phenyl ketones with high regioselectivity and functional group tolerance, as shown in recent synthetic studies on fluorinated aromatic ketones.

- Friedel-Crafts acylation remains a robust and scalable method for industrial synthesis, with modifications to optimize yield and minimize side reactions.

Summary Table of Key Physical and Chemical Properties

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)propan-2-one has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. Its fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The fluorine and methyl groups on the aromatic ring significantly influence the compound’s reactivity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Aromatic Ketones

Key Observations :

- Electron-Withdrawing Groups: The 4-F substituent in the target compound enhances electrophilicity at the ketone compared to non-fluorinated analogs (e.g., 1-(4-methylphenyl)propan-2-one).

- Steric Effects : The 2-CH₃ group introduces steric hindrance, which may slow reactions at the ortho position compared to para-substituted analogs .

- Polarity : The hydroxyl analog (1-(4-hydroxyphenyl)propan-2-one) is more polar and water-soluble due to hydrogen bonding, whereas the fluorine and methyl groups in the target compound reduce polarity .

Key Findings :

- The target compound’s synthesis likely parallels methods for similar arylpropanones, such as Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling, though direct evidence is lacking.

- Sulfur-containing analogs (e.g., 1-(arylsulfanyl)propan-2-ones) are synthesized via biocatalytic routes, highlighting the versatility of propan-2-one derivatives in enantioselective reactions .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-Fluoro-2-methylphenyl)propan-2-one, and how do they influence its reactivity?

- The compound contains a ketone group at the propan-2-one position, a fluorine atom at the para position, and a methyl group at the ortho position of the phenyl ring. The fluorine atom introduces strong electron-withdrawing effects, polarizing the aromatic ring and altering nucleophilic/electrophilic reactivity. The methyl group provides steric hindrance, which can affect regioselectivity in substitution reactions. Structural analogs (e.g., chloro- or trifluoromethyl-substituted derivatives) show similar electronic perturbations .

Q. What synthetic routes are commonly used to prepare this compound?

- A Friedel-Crafts acylation is a primary method, using 4-fluoro-2-methylbenzene and propan-2-one derivatives in the presence of Lewis acids (e.g., AlCl₃). Optimization involves controlling reaction temperature (40–60°C) and stoichiometric ratios to minimize side products like over-acylated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How can the purity and identity of this compound be validated experimentally?

- Use a combination of techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₁FO).

- Melting Point Analysis : Compare with literature values (if available) to assess purity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological interactions of this compound?

- Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), leveraging the fluorine atom’s role in enhancing binding via halogen bonding. Comparative studies with analogs (e.g., 1-(4-Chlorophenyl)-2-methylpropan-1-one) highlight substituent-specific interactions .

Q. What experimental strategies resolve contradictions in reaction yields reported for its synthesis?

- Systematic Design of Experiments (DoE) can isolate variables (e.g., catalyst loading, solvent polarity). For example, replacing AlCl₃ with milder catalysts (e.g., FeCl₃) may reduce side reactions. Kinetic studies (e.g., monitoring via in-situ IR spectroscopy) identify rate-limiting steps. Cross-referencing with structurally similar compounds (e.g., 1-(3-Trifluoromethylphenyl)propan-2-one) provides mechanistic insights .

Q. What advanced techniques characterize its crystal structure, and how does steric hindrance affect packing?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to resolve fluorine’s positional disorder. The methyl group’s steric effects often lead to distorted packing motifs, reducing crystallinity compared to unsubstituted analogs. Pair Distribution Function (PDF) analysis supplements SCXRD for amorphous-phase characterization .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in biological assays?

- Conduct accelerated stability studies (e.g., 25–60°C, pH 3–10) with HPLC monitoring. The ketone group is prone to hydrolysis under acidic/basic conditions, requiring buffered solutions (pH 7.4) for in vitro studies. Fluorine’s electronegativity enhances stability against oxidative degradation compared to non-halogenated analogs .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.